molecular formula C14H23NO3 B2841021 tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2059917-59-6

tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2841021
CAS No.: 2059917-59-6
M. Wt: 253.342
InChI Key: XWSDAVMHFAVCMI-ZJUUUORDSA-N
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Description

tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate: is a complex organic compound with a bicyclic structure

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, derivatives of this compound are studied for their potential biological activity, including enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

The similar compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the bicyclic structure are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

  • tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
  • tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Uniqueness: tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[420]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of the dimethyl and oxo groups

Properties

IUPAC Name

tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSDAVMHFAVCMI-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H](C1=O)CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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